
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
概要
説明
“2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine” is a complex organic compound. It contains a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the trifluoromethyl group, and the construction of the pyrazole ring . The Suzuki-Miyaura coupling reaction could be used to form the carbon-carbon bonds . The trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and an amine group . The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .
Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions and the reagents present. For example, it could undergo further reactions with electrophiles or nucleophiles at the amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .
科学的研究の応用
Exposure to Heterocyclic Amines
Research by Wakabayashi et al. (1993) highlights the exposure to mutagenic HCAs isolated from cooked foods, emphasizing the continuous exposure humans have through their diet. The study quantifies carcinogenic HAs in various cooked foods and assesses human exposure through dietary sources, suggesting a link between HCA consumption and potential health risks (Wakabayashi et al., 1993).
Carcinogenic Potential and Metabolism
A study by Turteltaub et al. (1999) explores the metabolism of HCAs like MeIQx and PhIP at low doses in humans and rodents, indicating significant protein and DNA adduct formation which suggests genotoxic potential. This study demonstrates the importance of understanding how such compounds are metabolized and their potential effects on human health (Turteltaub et al., 1999).
Risk of Kidney Stones
Zhang et al. (2022) examine the relationship between HAAs and the occurrence of kidney stones, finding that certain HAAs are associated with an increased risk of kidney stones. This research underscores the potential health impacts beyond carcinogenic risks associated with HCA exposure (Zhang et al., 2022).
Dietary Assessment of Xenobiotics
A study by Zapico et al. (2022) on the intake of HCAs among different populations discusses how these compounds, derived from cooking meat at high temperatures, might relate to diet and the development of certain types of cancer. This research is part of a broader effort to understand how diet influences exposure to potentially harmful compounds (Zapico et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-15-5-4-9-7-17(6-8-2-3-8)16-10(9)11(12,13)14/h7-8,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJIXKWNDGUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=C1C(F)(F)F)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
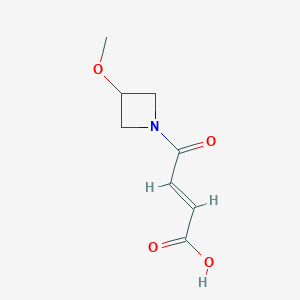
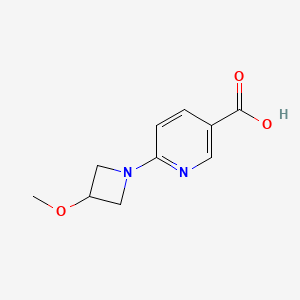
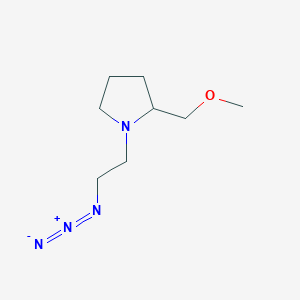
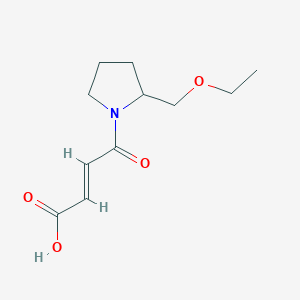
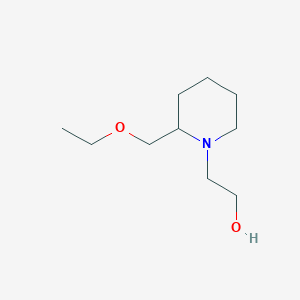
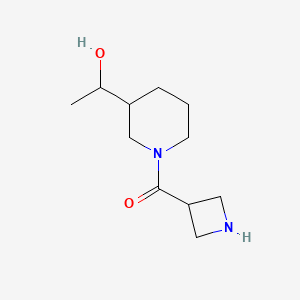

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridin-3-amine](/img/structure/B1491149.png)

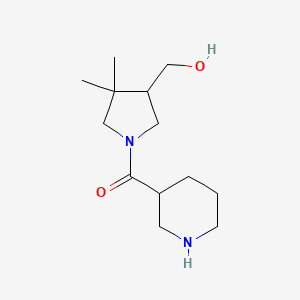

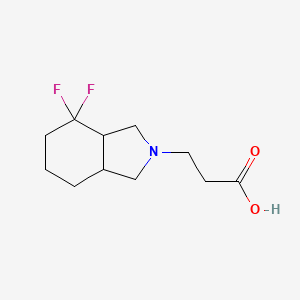
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1491157.png)